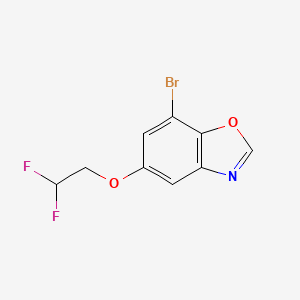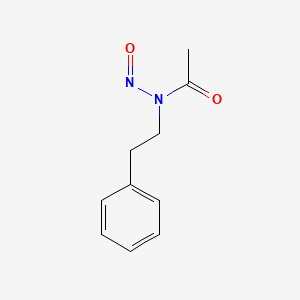![molecular formula C23H25NO5 B13435288 (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate](/img/structure/B13435288.png)
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate is a chemical compound that belongs to the class of dibenzo[b,e]oxepin derivatives. These compounds are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate can be achieved through various synthetic routes. One common method involves the palladium-catalyzed cascade reaction of etherification and C–C coupling cyclization of α-bromoacetophenones with phenols . Another method utilizes iron(II) promoted direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids . These methods offer high yields and regioselectivity under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high efficiency and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate undergoes several types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, iron(II) chloride, and various organic solvents. Reaction conditions typically involve moderate temperatures and pressures to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include various oxepin derivatives, which have been studied for their biological activities and potential therapeutic applications .
Applications De Recherche Scientifique
(Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate has been extensively studied for its scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various dibenzo[b,e]oxepin derivatives.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its potential therapeutic applications, including as a p38 MAP kinase inhibitor.
Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.
Mécanisme D'action
The mechanism of action of (Z)-3-(Dibenzo[b,e]oxepin-11(6H)-ylidene)-N,N-dimethylpropan-1-amine Maleate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit p38 MAP kinase, a key enzyme involved in inflammatory responses . This inhibition leads to the suppression of cytokine production and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Propriétés
Formule moléculaire |
C23H25NO5 |
|---|---|
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C19H21NO.C4H4O4/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;5-3(6)1-2-4(7)8/h3-6,8-12H,7,13-14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b17-11-;2-1- |
Clé InChI |
DJGDNODXKWECBD-QXGSISKLSA-N |
SMILES isomérique |
CN(C)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


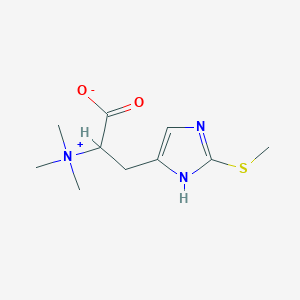
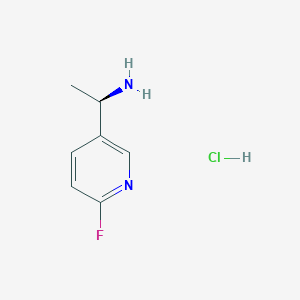
![benzhydryl (2S,5R)-3-methyl-4,7-dioxo-3-(triazol-1-ylmethyl)-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13435222.png)
![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-[(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13R,16S,18S,19S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-19-yl]oxy-6-methyloxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B13435236.png)
![Methyl 3,3-dimethoxy-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B13435237.png)
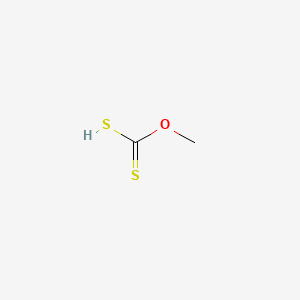

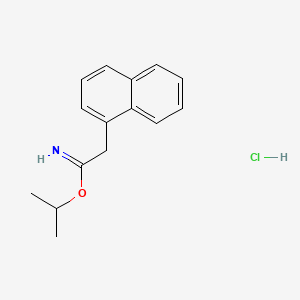
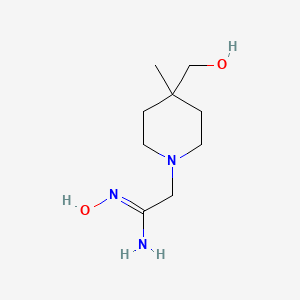
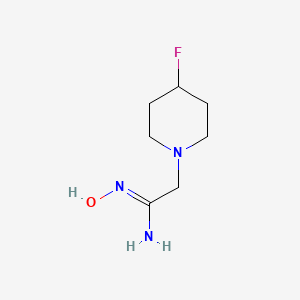
![[1,2'-Binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13435271.png)
![[1-(Propan-2-yl)cyclopentyl]methanamine](/img/structure/B13435273.png)
